1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde
Description
Structure
3D Structure
Properties
IUPAC Name |
3-methylbenzotriazole-4-carbaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7N3O/c1-11-8-6(5-12)3-2-4-7(8)9-10-11/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YURRLZPULCNZHM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C=CC=C2N=N1)C=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 2-aminobenzyl alcohol with formic acid and subsequent cyclization can yield the desired triazole compound .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The aldehyde group can be reduced to a primary alcohol using reducing agents such as sodium borohydride.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in an alcoholic solvent.
Substitution: Electrophilic reagents such as halogens or nitro groups under controlled conditions.
Major Products Formed:
Oxidation: 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carboxylic acid.
Reduction: 1-Methyl-1H-benzo[d][1,2,3]triazole-7-methanol.
Substitution: Various substituted triazole derivatives depending on the electrophile used.
Scientific Research Applications
Applications in Medicinal Chemistry
Antimicrobial Activity
Research indicates that compounds containing triazole rings exhibit antimicrobial properties. 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde has been evaluated for its efficacy against various bacterial strains. Studies show that derivatives of this compound can inhibit the growth of Gram-positive and Gram-negative bacteria, suggesting potential as a lead compound for antibiotic development.
Anticancer Properties
The compound has also been investigated for its anticancer activity. Preliminary studies demonstrate that it may induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. Further research is required to elucidate these mechanisms and assess its effectiveness against specific cancer types.
Applications in Material Science
Organic Light Emitting Diodes (OLEDs)
Due to its unique electronic properties, this compound has potential applications in the development of OLEDs. The compound can be utilized as an emissive layer or as a dopant to enhance the performance of OLED devices. Its ability to facilitate charge transport and light emission makes it a candidate for improving the efficiency of organic display technologies.
Polymer Chemistry
In polymer science, this compound can serve as a building block for synthesizing new polymers with enhanced thermal stability and mechanical properties. Its incorporation into polymer matrices can lead to materials with tailored functionalities suitable for various industrial applications.
Applications in Analytical Chemistry
Fluorescent Probes
The compound's unique structure allows it to act as a fluorescent probe in analytical chemistry. It can be used for detecting specific ions or molecules due to its sensitivity to environmental changes. This property is particularly useful in biochemical assays where monitoring changes in fluorescence can indicate the presence or concentration of target analytes.
Mechanism of Action
The mechanism by which 1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde exerts its effects involves interactions with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting or modulating their activity. The aldehyde group can form covalent bonds with nucleophilic sites on proteins, leading to changes in their function .
Comparison with Similar Compounds
Table 1: Structural and Physicochemical Properties
Key Observations :
- Electronic Effects : The aldehyde group in the target compound is electron-withdrawing, enhancing electrophilic aromatic substitution (EAS) reactivity at the ortho/para positions. In contrast, methylsulfonyl () and ester groups () provide stronger electron-withdrawing or lipophilic character, respectively.
- Steric Effects : The 7-position aldehyde in the target compound imposes less steric hindrance compared to bulkier substituents like bromo or ester groups in other analogs.
Critical Analysis :
- Pharmaceutical Potential: While triazole derivatives () are known for carbonic anhydrase inhibition, the aldehyde group in the target compound offers unique opportunities for covalent bonding with biological targets (e.g., via Schiff base formation).
- Industrial Utility : The target compound’s aldehyde group may limit its stability in aqueous environments compared to sulfonyl or ester derivatives, which are more resistant to hydrolysis .
Biological Activity
1-Methyl-1H-benzo[d][1,2,3]triazole-7-carbaldehyde is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological activity, focusing on antimicrobial, anticancer, and other pharmacological effects, supported by data tables and research findings.
Chemical Structure and Properties
This compound has the following chemical properties:
- Molecular Formula : C₈H₇N₃O
- Molecular Weight : 161.16 g/mol
- CAS Number : 120321-75-7
The compound features a triazole ring fused to a benzene ring with an aldehyde functional group at the 7-position. This unique structure is believed to contribute to its diverse biological activities.
Antimicrobial Activity
Research has indicated that compounds containing the triazole moiety exhibit significant antimicrobial properties. In a study evaluating various triazole derivatives, including those similar to this compound, it was found that many showed potent antibacterial and antifungal activity. Specifically:
- In vitro studies demonstrated that derivatives exhibited higher inhibition rates against fungal and bacterial strains compared to control compounds like metronidazole .
| Compound | Antifungal Activity (Inhibition Rate) | Antibacterial Activity (Inhibition Rate) |
|---|---|---|
| Metronidazole | Control | Control |
| 5b | Excellent | Excellent |
| 5c | Excellent | Excellent |
| 7b | High | High |
Anticancer Potential
The anticancer properties of this compound have also been explored. In various studies, triazole-containing compounds have shown promising results against multiple cancer cell lines:
- Mechanism of Action : The compound induces apoptosis in cancer cells by increasing reactive oxygen species (ROS) levels and affecting mitochondrial membrane potential .
| Cell Line | IC₅₀ (µM) | Mechanism of Action |
|---|---|---|
| HCT116 | 0.43 | Induces apoptosis through ROS generation |
| MCF-7 | 4.76 | Inhibits proliferation and migration |
| A549 | 7.72 | Induces cell cycle arrest and apoptosis |
Other Pharmacological Effects
Beyond antimicrobial and anticancer activities, this compound has been investigated for additional pharmacological effects:
- Anti-inflammatory Activity : Similar compounds have shown potential in reducing inflammation markers in vitro .
Case Studies
Several case studies highlight the biological activity of 1-Methyl-1H-benzo[d][1,2,3]triazole derivatives:
- Antimicrobial Efficacy : A study synthesized several triazole derivatives and evaluated their antimicrobial activity against clinical isolates. The results indicated that compounds with the triazole ring significantly inhibited growth compared to standard antibiotics .
- Cancer Cell Line Studies : Research on various cancer cell lines demonstrated that specific derivatives of the compound could effectively reduce cell viability and induce apoptosis at low concentrations .
Q & A
Basic Research Question
- NMR Spectroscopy : and NMR identify substitution patterns and confirm aldehyde functionality. For example, the aldehyde proton appears as a singlet near δ 10.0 ppm .
- X-ray Crystallography : Use SHELXL for refinement, focusing on anisotropic displacement parameters and bond angles. The triazole ring’s bond lengths (e.g., N–N ≈ 1.31–1.36 Å, C–N ≈ 1.33–1.37 Å) should align with DFT-predicted geometries .
- ORTEP Visualization : WinGX/ORTEP software generates displacement ellipsoid plots at 30% probability, highlighting steric effects (e.g., deviations in methyl group angles from tetrahedral geometry) .
How can computational methods predict the reactivity and intermolecular interactions of this compound in catalytic systems?
Advanced Research Question
- DFT Calculations : Optimize molecular geometry using B3LYP/6-31G(d) basis sets to model electron density distribution. Focus on the aldehyde group’s electrophilicity and triazole’s π-π stacking potential .
- Molecular Docking : Simulate binding to biological targets (e.g., antimicrobial enzymes) using AutoDock Vina. Prioritize hydrogen bonding between the aldehyde and active-site residues (e.g., Ser or Lys) .
- Reactivity Descriptors : Calculate Fukui indices to identify nucleophilic/electrophilic sites. The triazole N3 atom often exhibits high nucleophilicity, directing regioselective alkylation .
How can researchers resolve contradictions in crystallographic data during refinement of this compound derivatives?
Advanced Research Question
- SHELXL Workflow :
- Initial Model : Use SHELXD for phase determination. Validate with Fo-Fc maps to detect missing electron density (e.g., disordered solvent molecules) .
- Anisotropic Refinement : Apply restraints to methyl groups to mitigate overfitting. Target R1 values <5% for high-resolution (<1.0 Å) datasets .
- Twinned Data : For twinned crystals, use the TWIN/BASF commands in SHELXL. Validate with Hooft y parameters to ensure correct space group assignment .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry operations .
What strategies are employed to evaluate the antimicrobial activity of this compound derivatives, and how are structure-activity relationships (SAR) analyzed?
Advanced Research Question
- Bioassay Design :
- SAR Analysis :
What are the best practices for troubleshooting low yields in the synthesis of this compound analogs?
Advanced Research Question
- Catalyst Screening : Test alternative catalysts (e.g., Cu(I) for click chemistry) if Ru complexes underperform. Monitor via TLC for intermediate formation .
- Purification Protocols : Use gradient silica gel chromatography (hexane:EtOAc 8:1 → 1:1) to separate regioisomers. Confirm purity via HPLC (C18 column, MeCN:H2O = 70:30) .
- Thermal Stability : Avoid prolonged heating (>100°C) to prevent aldehyde oxidation. Use inert atmospheres (N2/Ar) during reflux .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
